molecular formula C8H15NO2 B13079557 3-(Oxolan-3-ylmethoxy)azetidine CAS No. 928064-76-0

3-(Oxolan-3-ylmethoxy)azetidine

Cat. No.: B13079557
CAS No.: 928064-76-0
M. Wt: 157.21 g/mol
InChI Key: MXSHDIHAPJDSPI-UHFFFAOYSA-N
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Description

3-(Oxolan-3-ylmethoxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-ylmethoxy)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the use of microwave irradiation for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production methods for azetidines often involve the use of efficient catalytic systems and scalable reaction conditions. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been shown to rapidly provide bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-ylmethoxy)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various substituted azetidines. Substitution reactions can lead to a wide range of functionalized azetidines with different substituents.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-ylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. For example, azetidine derivatives have been shown to inhibit the growth of multidrug-resistant Mycobacterium tuberculosis by arresting late-stage mycolic acid biosynthesis . The compound’s effects are mediated through its binding to key enzymes and proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with different structural properties and applications.

    Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.

Uniqueness

3-(Oxolan-3-ylmethoxy)azetidine is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other nitrogen-containing heterocycles.

Properties

CAS No.

928064-76-0

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(oxolan-3-ylmethoxy)azetidine

InChI

InChI=1S/C8H15NO2/c1-2-10-5-7(1)6-11-8-3-9-4-8/h7-9H,1-6H2

InChI Key

MXSHDIHAPJDSPI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC2CNC2

Origin of Product

United States

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